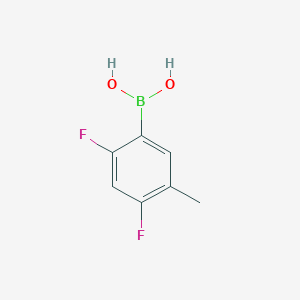

(2,4-Difluor-5-methylphenyl)boronsäure

Übersicht

Beschreibung

(2,4-Difluoro-5-methylphenyl)boronic acid, also known as DFMPBA, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its versatile applications. It has been used as a building block for the synthesis of various biologically active compounds and has shown promising results in scientific research.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von (2,4-Difluor-5-methylphenyl)boronsäure

This compound ist eine vielseitige chemische Verbindung mit einer Reihe von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse ihrer einzigartigen Anwendungen in verschiedenen Bereichen.

Sensoranwendungen

Boronsäuren: , darunter this compound, sind bekannt für ihre Fähigkeit, reversible kovalente Komplexe mit Diolen und Lewis-Basen wie Fluorid- oder Cyanid-Anionen zu bilden . Diese Eigenschaft wird bei der Entwicklung von Sensoren zur Detektion von Zuckern, Alkoholen und anderen Verbindungen verwendet, die Diolgruppen enthalten. Diese Sensoren können sowohl in homogenen Assays als auch in heterogenen Detektionssystemen eingesetzt werden.

Biologische Markierung

Aufgrund ihrer spezifischen Bindung an Diole können Boronsäuren für die biologische Markierung verwendet werden. Sie können an Biomoleküle wie Proteine und Kohlenhydrate gekoppelt werden, wodurch die Visualisierung und Verfolgung dieser Moleküle in biologischen Systemen ermöglicht wird .

Proteinmanipulation und -modifikation

Die Wechselwirkung von Boronsäuren mit Proteinen ist ein wachsendes Forschungsgebiet. This compound kann zur Modifizierung von Proteinen verwendet werden, wodurch sich ihre Funktion oder Stabilität verändert. Dies hat Auswirkungen auf das Verständnis des Proteinverhaltens und die Entwicklung neuer therapeutischer Strategien .

Trennungstechnologien

Boronsäuren können aufgrund ihrer Affinität zu Diolen in Trennungstechnologien eingesetzt werden. Sie können in Chromatographiematerialien integriert werden, um komplexe Gemische auf Basis des Vorhandenseins von Diol-haltigen Verbindungen zu trennen .

Therapeutische Entwicklung

Die Diol-bindenden Eigenschaften von Boronsäuren machen sie zu Kandidaten für die Entwicklung von Therapeutika. Sie können so konzipiert werden, dass sie in biologische Pfade eingreifen oder Enzyme hemmen, die für das Fortschreiten von Krankheiten entscheidend sind .

Suzuki-Miyaura-Kupplung

This compound wird in Suzuki-Miyaura-Kupplungsreaktionen eingesetzt, einer weit verbreiteten Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese. Diese Reaktion ist besonders wertvoll für die Konstruktion komplexer organischer Moleküle, darunter Pharmazeutika und Polymere .

Kontrollierte Freisetzungssysteme

Im Bereich der Wirkstoffabgabe können Boronsäuren in Polymere integriert werden, die auf das Vorhandensein von Diolen wie Glucose reagieren. Dies ermöglicht die kontrollierte Freisetzung von Insulin als Reaktion auf den Blutzuckerspiegel, was bei der Behandlung von Diabetes von großem Interesse ist .

Analytische Methoden

Boronsäuren werden auch als Bausteine für Mikropartikel verwendet, die in analytischen Methoden eingesetzt werden. Diese Partikel können so konstruiert werden, dass sie spezifische Wechselwirkungen mit Zielmolekülen eingehen, wodurch die Empfindlichkeit und Selektivität von Detektionsmethoden verbessert werden .

Eigenschaften

IUPAC Name |

(2,4-difluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRDEWLPPDFBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900175-09-9 | |

| Record name | (2,4-difluoro-5-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

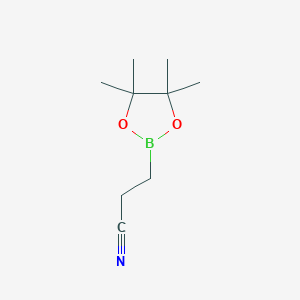

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

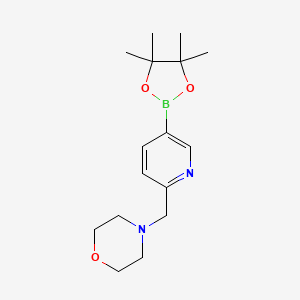

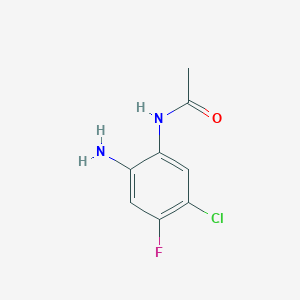

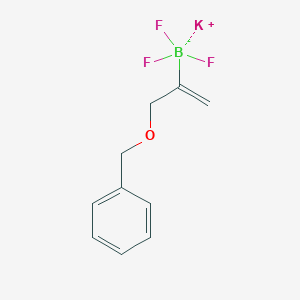

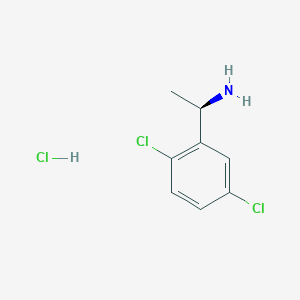

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)

![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)